N'-[(E)-naphthalen-1-ylmethylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE typically involves the condensation of naphthalen-1-ylmethylidene with 2-[4-(octyloxy)phenoxy]acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: The phenoxy and naphthalene groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce hydrazide derivatives .
Scientific Research Applications
N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE include:
- (E)-N-[(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline
- N,N-dimethylenamino ketones
Uniqueness
The presence of both naphthalene and phenoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C27H32N2O3 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]-2-(4-octoxyphenoxy)acetamide |
InChI |
InChI=1S/C27H32N2O3/c1-2-3-4-5-6-9-19-31-24-15-17-25(18-16-24)32-21-27(30)29-28-20-23-13-10-12-22-11-7-8-14-26(22)23/h7-8,10-18,20H,2-6,9,19,21H2,1H3,(H,29,30)/b28-20+ |
InChI Key |
GSEGKTYVQOADIK-VFCFBJKWSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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